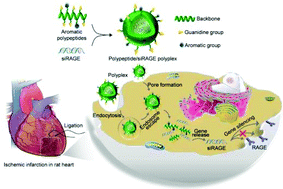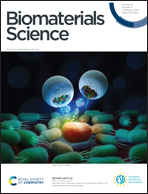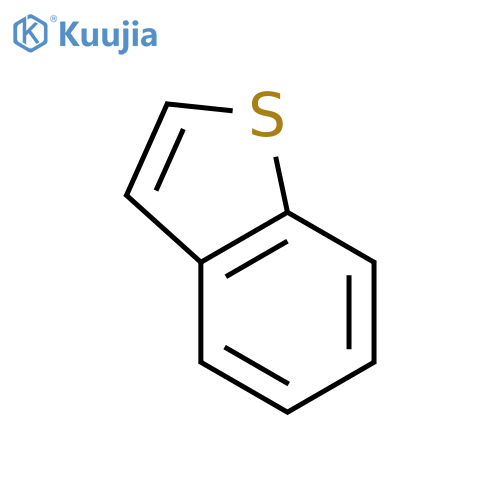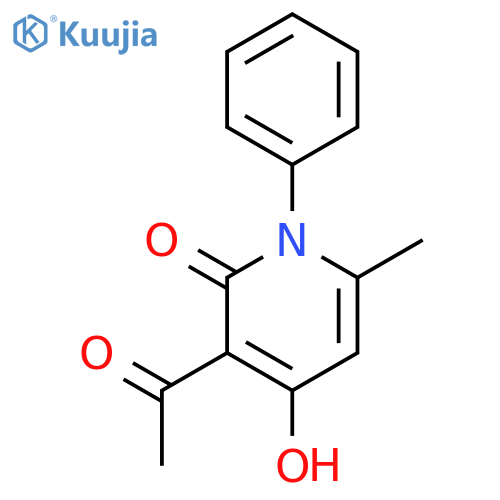Self-assisted membrane-penetrating helical polypeptides mediate anti-inflammatory RNAi against myocardial ischemic reperfusion (IR) injury†
Biomaterials Science Pub Date: 2019-05-31 DOI: 10.1039/C9BM00719A
Abstract
Anti-inflammatory RNA interference (RNAi) provides a promising paradigm for the treatment of myocardial ischemia reperfusion (IR) injury. To overcome the membrane barriers against intracardial siRNA delivery, various guanidinated helical polypeptides with potent and aromaticity-assisted membrane activities were herein developed and used for the delivery of siRNA against RAGE (siRAGE), a critical regulator of the pro-inflammatory cascade. Aromatic modification of the polypeptide led to notably enhanced trans-membrane siRNA delivery efficiencies, and more importantly, allowed more siRNA cargoes to get internalized via non-endocytosis, an effective pathway toward gene transfection. Subsequently, benzyl-modified polypeptide (P-Ben) was identified as the top-performing material with the highest RAGE silencing efficiency yet lowest cytotoxicity in H9C2 cells. Intracardial injection of the P-Ben/siRAGE polyplexes at 150 μg siRNA per kg led to remarkable RAGE knockdown by ∼85%, thereby attenuating the inflammatory cytokine release and reducing the cardiomyocyte apoptosis as well as myocardium fibrosis to recover the cardiac function after IR injury. This study therefore provides an effective strategy for the design of membrane-penetrating gene delivery materials, and may provide a promising addition to the anti-inflammatory treatment of myocardial IR injury.

Recommended Literature
- [1] Photoinduced intercomponent processes in multichromophoric species made of Pt(ii)-terpyridine-acetylide and dipyrromethene-BF2 subunits†
- [2] Physical methods, apparatus, etc.
- [3] A zinc porphyrin-based halogen-bonded organic framework with the heavy atom effect as a highly efficient photocatalyst for oxidative coupling of amines†
- [4] Covalent attachment of a fluorescent ‘Pourbaix sensor’ onto a polymer bead for sensing in water†
- [5] Nondoped organic light-emitting diodes with low efficiency roll-off: the combination of aggregation-induced emission, hybridized local and charge-transfer state as well as high photoluminescence efficiency†
- [6] In situ study of the growth of two-dimensional palladium dendritic nanostructures using liquid-cell electron microscopy†
- [7] Application of molecularly imprinted polymers in the anti-doping field: sample purification and compound analysis
- [8] Molecular docking and molecular dynamics studies on the structure–activity relationship of fluoroquinolone for the HERG channel
- [9] Tea polyphenols as a strategy to control starch digestion in bread: the effects of polyphenol type and gluten†
- [10] Understanding the role of alcohols in the growth behaviour of ZnO nanostructures prepared by solution based synthesis and their application in solar cells†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 6287-40-7
-
CAS no.: 11095-43-5
-
Benzenamine, N-2,7-octadienyl-
CAS no.: 16818-61-4
-
CAS no.: 19773-24-1









